molecular formula C7H10N2O B183332 3-Methoxy-6-methylpyridin-2-amine CAS No. 478913-57-4

3-Methoxy-6-methylpyridin-2-amine

Cat. No. B183332
M. Wt: 138.17 g/mol
InChI Key: GCVWQZUQWGOTKH-UHFFFAOYSA-N
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Description

3-Methoxy-6-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O . It is a pale yellow to yellow solid or liquid .


Synthesis Analysis

The synthesis of pyridine derivatives like 3-Methoxy-6-methylpyridin-2-amine can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a four-step sequence starting from 2-amino-6-chloropyridine, where the crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-6-methylpyridin-2-amine can be analyzed using density functional theory calculations . The vibrational spectra of the molecule can be simulated theoretically and compared experimentally, and the vibrational frequencies can be assigned on the basis of potential energy distribution calculations .


Chemical Reactions Analysis

The chemical reactions involving 3-Methoxy-6-methylpyridin-2-amine can be complex. Whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .


Physical And Chemical Properties Analysis

3-Methoxy-6-methylpyridin-2-amine has a molecular weight of 138.17 g/mol . It is a pale yellow to yellow solid or liquid at room temperature .

Scientific Research Applications

Structural and Physicochemical Features

Research on acridin-9-amines substituted at the exocyclic nitrogen atom, including compounds with similar structural motifs to 3-Methoxy-6-methylpyridin-2-amine, highlights the importance of tautomeric forms (amino and imino) and their stability influenced by substituents. These studies reveal how electron-attracting and electron-donating substituents impact the stability of tautomers, which has implications for the interaction of these compounds with biological molecules and their potential as probes in molecular recognition studies (Wróblewska et al., 2006).

Synthetic Pathways and Reactions

Biological and Chemical Reactions

Investigations into the reactivity of heterocyclic compounds with nucleophiles, including the formation of aminopyridines through amination reactions, suggest potential chemical transformations that 3-Methoxy-6-methylpyridin-2-amine could undergo. These transformations could be utilized in the synthesis of biologically active compounds or in material science for creating new molecules with desired properties (Hertog et al., 2010).

Applications in Probe Design and Environmental Sensing

The detailed study of tautomerism in acridin-9-amines, focusing on spectroscopic investigations and theoretical studies, suggests that compounds like 3-Methoxy-6-methylpyridin-2-amine could be developed as spectral indicators or environmental probes. Such compounds exhibit unique electrostatic potential distributions around their molecules, which could be crucial for their interactions with other molecules and their potential use in sensing technologies (Ebead et al., 2007).

Safety And Hazards

The safety information for 3-Methoxy-6-methylpyridin-2-amine indicates that it has hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxy-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVWQZUQWGOTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587498
Record name 3-Methoxy-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6-methylpyridin-2-amine

CAS RN

478913-57-4
Record name 3-Methoxy-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-6-methylpyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-6-methyl-2-nitropyridine (3.85 g) in ethanol (91.6 ml) was added 10% palladium-carbon (50% wet, 0.96 g), and the mixture was stirred under hydrogen atmosphere for 2 hours. The catalyst was filtered off, and the filtrate was concentrated to dryness. The residue was recrystallized from ethyl acetate/hexane to give the title compound (2.89 g).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
91.6 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.96 g
Type
catalyst
Reaction Step One

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